molecular formula C19H18FN3O3S B2457928 5-(1-((2-Fluorophenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole CAS No. 1903049-19-3

5-(1-((2-Fluorophenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole

Cat. No. B2457928
CAS RN: 1903049-19-3
M. Wt: 387.43
InChI Key: XHHSPZFIDTYQEJ-UHFFFAOYSA-N
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Description

The molecule “5-(1-((2-Fluorophenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole” is a complex organic compound. It contains several functional groups including a sulfonyl group, a pyrrolidin ring, a phenyl ring, and an oxadiazole ring. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl, pyrrolidin, phenyl, and oxadiazole groups would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the sulfonyl group is typically a good leaving group, suggesting that this compound could undergo substitution reactions . The oxadiazole ring might participate in nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the sulfonyl group could increase its polarity and potentially its solubility in polar solvents .

Scientific Research Applications

Antibacterial and Plant Protection Applications

Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown significant antibacterial activities against pathogens like Xanthomonas oryzaepv. pv. oryzae, causing rice bacterial leaf blight. These compounds not only inhibit the growth of the pathogen but also enhance plant resistance by stimulating the activities of superoxide dismutase (SOD) and peroxidase (POD), leading to improved plant health and reduced disease impact. This effect is further supported by their ability to inhibit the production of extracellular polysaccharide (EPS) and reduce the expression of genes involved in the virulence of the pathogens (Li Shi et al., 2015). Similarly, sulfone compounds with 1,3,4-oxadiazole moieties have demonstrated promising antibacterial activities against tobacco bacterial wilt, offering potential as bactericides for agricultural use (Weiming Xu et al., 2012).

Antimicrobial and Antitubercular Agents

Benzene sulfonamide pyrazole oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds have been found to be effective against various bacterial strains and Mycobacterium tuberculosis, highlighting their potential as new agents in the fight against tuberculosis and other microbial infections (Ramesh M. Shingare et al., 2022).

Materials Science Applications

In the field of materials science, sulfone derivatives containing 1,3,4-oxadiazole moieties have been utilized in the synthesis of high-performance polymers. These polymers exhibit excellent film-forming properties, high thermal and chemical stability, and significant proton conductivity, making them suitable for applications in proton exchange membranes for medium-high temperature fuel cells. The structural and physicochemical properties of these polymers suggest their potential use in various industrial applications, from energy generation to advanced materials engineering (Cuihong Jin & X. Zhu, 2018).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Safety and Hazards

As with any chemical compound, handling “5-(1-((2-Fluorophenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole” would require appropriate safety precautions. It’s important to avoid breathing in the compound, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. Given its complex structure and the presence of several functional groups, it could be of interest in fields such as medicinal chemistry or materials science .

properties

IUPAC Name

5-[1-(2-fluorophenyl)sulfonyl-4-phenylpyrrolidin-3-yl]-3-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3S/c1-13-21-19(26-22-13)16-12-23(11-15(16)14-7-3-2-4-8-14)27(24,25)18-10-6-5-9-17(18)20/h2-10,15-16H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHSPZFIDTYQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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